molecular formula C16H10ClN5O2 B4724363 N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4724363
M. Wt: 339.73 g/mol
InChI Key: DNAWWNZXSJKRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, particularly in the development and function of immune cells. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and subsequent activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling pathways, particularly in the development and function of T cells. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to effectively suppress the immune response in various preclinical and clinical studies. The drug has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation and activation of T cells, leading to a reduction in disease activity in various autoimmune diseases. However, N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also have adverse effects on the immune system, such as an increased risk of infections, due to its immunosuppressive properties.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3 in various biological processes. The drug has been extensively used in preclinical studies to investigate the pathogenesis of autoimmune diseases and to evaluate the efficacy of JAK3 inhibition as a therapeutic strategy. However, the immunosuppressive properties of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can also limit its use in certain experimental settings, such as in studies involving infectious agents or immune responses.

Future Directions

N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown promising results in various preclinical and clinical studies for its potential therapeutic applications in various autoimmune diseases. However, there are still several challenges and unanswered questions that need to be addressed. Some of the future directions for research on N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include:
1. Investigating the long-term safety and efficacy of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in various autoimmune diseases.
2. Developing more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced immunosuppressive effects.
3. Studying the role of JAK3 in other biological processes, such as cancer and neurodegenerative diseases.
4. Investigating the potential use of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
5. Developing biomarkers for predicting response to JAK3 inhibition and monitoring disease activity in patients receiving N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
In conclusion, N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases. The drug has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the therapeutic potential of N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and to address the challenges and unanswered questions in this field.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to effectively suppress the immune response by inhibiting JAK3-mediated signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O2/c17-10-3-4-14(19-8-10)21-16(23)11-9-20-22-12(5-6-18-15(11)22)13-2-1-7-24-13/h1-9H,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWWNZXSJKRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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